![molecular formula C8H17ClN2O B3048720 N-(4-aminocyclohexyl)acetamide hydrochloride CAS No. 1803591-14-1](/img/structure/B3048720.png)
N-(4-aminocyclohexyl)acetamide hydrochloride
Overview
Description
Molecular Structure Analysis
The compound’s molecular structure consists of an acetamide group (CH3CONH2) attached to a cyclohexyl ring via an amino group (NH2). The hydrochloride salt forms due to the presence of HCl. The 3D representation of the molecule can be visualized here .
Physical And Chemical Properties Analysis
Scientific Research Applications
Inhibition of Detrusor Contraction
A study by Take et al. (1992) investigated a series of N-(4-amino-2-butynyl)acetamides, which includes structurally similar compounds to N-(4-aminocyclohexyl)acetamide hydrochloride. These compounds were examined for their inhibitory activity on detrusor contraction, indicating potential applications in the treatment of overactive detrusor disorders (Take et al., 1992).
Gas Chromatography-Mass Spectrometry
Mařík et al. (1976) conducted a study on the silylation of ω-amino acids and their hydrochlorides, including compounds similar to N-(4-aminocyclohexyl)acetamide hydrochloride, for gas chromatography-mass spectrometry analysis. This research highlights the compound's potential utility in analytical chemistry (Mařík et al., 1976).
Potential Pesticide Properties
Olszewska et al. (2009) characterized derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds similar to N-(4-aminocyclohexyl)acetamide hydrochloride, using X-ray powder diffraction. These compounds were identified as potential pesticides (Olszewska et al., 2009).
Selective Kappa Opioid Analgesics
Clark et al. (1988) synthesized and studied N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives, closely related to N-(4-aminocyclohexyl)acetamide hydrochloride. These compounds were found to have significant selectivity and affinity for kappa opioid receptors, suggesting applications in developing selective kappa opioid analgesics (Clark et al., 1988).
Cis-Trans Epimerization Mechanism
A theoretical and experimental study by Yun Wang (2013) on the cis-trans epimerization mechanism of N-(4-hydroxycyclohexyl)-acetamide, a compound similar to N-(4-aminocyclohexyl)acetamide hydrochloride, was conducted. This study provides insights into the chemical behavior and stability of such compounds (Yun Wang, 2013).
Safety and Hazards
properties
IUPAC Name |
N-(4-aminocyclohexyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(11)10-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAKODNYSNFMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminocyclohexyl)acetamide hydrochloride | |
CAS RN |
1803591-14-1 | |
Record name | Acetamide, N-(4-aminocyclohexyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-aminocyclohexyl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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